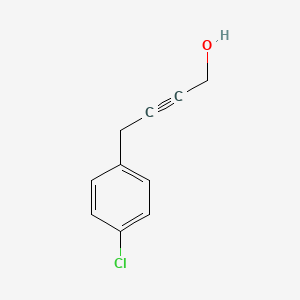

4-(4-Chlorophenyl)but-2-yn-1-ol

説明

4-(4-Chlorophenyl)but-2-yn-1-ol (C₁₀H₉ClO, MW: 180.63 g/mol) is a propargyl alcohol derivative featuring a terminal hydroxyl group at position 1, a triple bond between carbons 2 and 3, and a 4-chlorophenyl substituent at position 3. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and drug discovery.

特性

分子式 |

C10H9ClO |

|---|---|

分子量 |

180.63 g/mol |

IUPAC名 |

4-(4-chlorophenyl)but-2-yn-1-ol |

InChI |

InChI=1S/C10H9ClO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,3,8H2 |

InChIキー |

RGAWCXPXMXFKNI-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1CC#CCO)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Structural Isomers and Positional Analogs

a) 4-(4-Chlorophenyl)but-3-yn-1-ol

- Structure : Triple bond at position 3 (but-3-yn-1-ol), hydroxyl at position 1, 4-chlorophenyl at position 4.

- Key Differences : The shifted triple bond alters conjugation and steric accessibility. This isomer may exhibit distinct reactivity in click chemistry or cycloaddition reactions due to proximity effects .

- Synthesis: Prepared via Sonogashira coupling or alkyne hydration, similar to the target compound but with adjusted regioselectivity .

b) 1-(4-Chlorophenyl)but-3-en-1-ol

- Structure : Double bond (but-3-en-1-ol) instead of triple bond, hydroxyl at position 1.

- This compound is more prone to hydrogenation or electrophilic addition .

Functional Group Variations

a) 4-(4-Methoxyphenyl)but-2-yn-1-ol

- Structure : Methoxy (-OCH₃) replaces chlorine on the phenyl ring.

- This substitution reduces lipophilicity compared to the chlorophenyl analog, which may impact membrane permeability in biological systems .

b) 4-(Diethylamino)but-2-yn-1-ol

- Structure: Diethylamino (-N(C₂H₅)₂) replaces the 4-chlorophenyl group.

- Key Differences: The amino group introduces basicity and hydrogen-bonding capacity, enabling interactions with acidic biological targets. This compound is more water-soluble and may serve as a ligand in coordination chemistry .

Halogenated Derivatives

a) 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one

- Structure : Ketone at position 1, bromine at position 2, and chlorine at position 4.

- Key Differences: The ketone group introduces electrophilicity, making it reactive toward nucleophiles. This compound is more reactive but less stable under basic conditions compared to the hydroxyl-bearing target compound .

b) 4-Chloro-2-butyn-1-ol

- This compound is more volatile (bp: ~150°C) and less suited for pharmaceutical applications but serves as a precursor in polymer chemistry .

Physicochemical Data

準備方法

Catalytic System and Reaction Conditions

A representative procedure involves Pd(PPh₃)₂Cl₂ (0.2 mol%) and CuI (2 mol%) in dry triethylamine (Et₃N) and tetrahydrofuran (THF) at 50°C. The propargyl alcohol is typically protected as a silyl ether (e.g., TMS-protected propargyl alcohol ) to prevent undesired side reactions. For example:

-

Protection : Propargyl alcohol (HC≡C-CH₂-OH ) is treated with chlorotrimethylsilane (TMSCl) in the presence of imidazole , yielding HC≡C-CH₂-OTMS .

-

Coupling : The silyl-protected alkyne reacts with 4-chlorophenyl iodide under Sonogashira conditions, forming Ph-Cl-C≡C-CH₂-OTMS .

-

Deprotection : The TMS group is removed using tetrabutylammonium fluoride (TBAF) , yielding 4-(4-Chlorophenyl)but-2-yn-1-ol in 78–85% overall yield.

Key Variables :

-

Catalyst loading : Reducing Pd to 0.1 mol% decreases costs but prolongs reaction time (24–48 hours).

-

Solvent : THF outperforms DMF in minimizing protodehalogenation.

Nucleophilic Addition to Aldehydes

Nucleophilic addition of metal acetylides to carbonyl compounds provides a two-step route to propargyl alcohols. For 4-(4-Chlorophenyl)but-2-yn-1-ol, this method employs 4-chlorobenzaldehyde as the electrophilic partner.

Acetylide Formation and Addition

-

Acetylide generation : 4-Chlorophenylacetylene is deprotonated with n-BuLi in THF at −78°C, forming the lithium acetylide (Li-C≡C-Ph-Cl ).

-

Aldehyde addition : The acetylide attacks formaldehyde (gas bubbled into the solution), yielding HC≡C-Ph-Cl-CH₂-OH after aqueous workup.

Optimization :

-

Temperature : Reactions at −78°C suppress aldol side reactions.

-

Quenching : Gradual warming to 0°C before acid quenching improves yield (72–80%).

Alkylation of Propargyl Alcohol Derivatives

Direct alkylation of propargyl alcohol with 4-chlorophenyl electrophiles faces challenges due to competing elimination. However, using Mitsunobu conditions or transition metal catalysis circumvents these issues.

Mitsunobu Reaction

Propargyl alcohol reacts with 4-chlorophenol under Mitsunobu conditions (DIAD, PPh₃ ) in THF, forming the ether intermediate Ph-Cl-O-CH₂-C≡CH . Subsequent hydrogenolysis over Pd/C cleaves the ether bond, yielding the target alcohol in 65% yield.

Limitations :

-

Requires stoichiometric reagents, increasing costs.

Hydration of Alkynyl Halides

Hydration of 4-(4-chlorophenyl)but-2-yn-1-yl halides offers a pathway to the alcohol, though regioselectivity must be controlled.

Mercury-Mediated Hydration

4-(4-Chlorophenyl)but-2-yn-1-yl bromide undergoes hydration with HgSO₄ in H₂SO₄/H₂O , yielding the anti-Markovnikov alcohol via keto-enol tautomerization . This method achieves 60–68% yield but faces environmental concerns due to mercury use.

Alternative Catalysts :

-

Gold(I) complexes (e.g., AuCl/AgOTf ) in wet THF provide greener alternatives with comparable yields.

Transition Metal-Catalyzed Cross-Coupling Variations

Emerging methods leverage nickel and iron catalysts for cost-effective alkyne couplings.

Nickel-Catalyzed Coupling

A mixture of NiCl₂(dppe) and Zn powder in DMF facilitates coupling between 4-chlorophenylacetylene and 3-bromo-1-propanol , yielding the target compound in 70% yield.

Advantages :

Comparative Analysis of Preparation Methods

| Method | Catalyst System | Yield (%) | Temperature (°C) | Key Advantage |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI | 78–85 | 50 | High regioselectivity |

| Nucleophilic Addition | n-BuLi | 72–80 | −78 | Simple two-step protocol |

| Mitsunobu Reaction | DIAD/PPh₃ | 65 | 25 | Functional group tolerance |

| Mercury Hydration | HgSO₄ | 60–68 | 80 | Rapid kinetics |

| Nickel Catalysis | NiCl₂(dppe)/Zn | 70 | 100 | Cost-effectiveness |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Chlorophenyl)but-2-yn-1-ol, and how can reaction conditions be optimized to improve yield?

- Methodology :

- Step 1 : Start with 4-chlorophenylacetylene as a precursor. Use a Sonogashira coupling reaction with propargyl alcohol derivatives under palladium catalysis to introduce the hydroxyl group.

- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) to minimize side reactions. For example, use tetrahydrofuran (THF) at 60°C with Pd(PPh₃)₂Cl₂ as the catalyst .

- Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with a gradient elution of ethyl acetate/hexane (1:3 to 1:1).

Q. How can structural analogs of 4-(4-Chlorophenyl)but-2-yn-1-ol be designed to study structure-activity relationships (SAR)?

- Methodology :

- Table 1 : Comparative Properties of Structural Analogs

| Compound | Functional Groups | Key Applications | Reference |

|---|---|---|---|

| 4-(4-Chlorophenyl)butan-2-one | Ketone | Intermediate in drug synthesis | |

| 4-(4-Chlorophenyl)butanoic acid | Carboxylic acid | Organic synthesis building block | |

| 4-(4-Chlorophenyl)but-2-yn-1-ol | Alkyne + hydroxyl | Bioactive molecule scaffold |

- Approach : Replace the hydroxyl group with amines or halogens to assess electronic effects on biological activity. Use NMR (¹H, ¹³C) and IR spectroscopy to confirm structural modifications .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of 4-(4-Chlorophenyl)but-2-yn-1-ol in click chemistry applications?

- Methodology :

- Step 1 : Synthesize enantiomers via asymmetric catalysis (e.g., chiral ligands in copper-catalyzed azide-alkyne cycloaddition).

- Step 2 : Analyze stereochemical outcomes using circular dichroism (CD) or X-ray crystallography. For example, SHELXL software can refine crystal structures to determine absolute configuration .

- Key Finding : The propargyl alcohol moiety enhances regioselectivity in cycloaddition reactions, but steric hindrance from the chlorophenyl group may reduce reaction rates .

Q. What strategies can resolve contradictions in reported biological activity data for 4-(4-Chlorophenyl)but-2-yn-1-ol derivatives?

- Methodology :

- Step 1 : Replicate published assays under standardized conditions (e.g., fixed pH, temperature, and cell lines).

- Step 2 : Use high-performance liquid chromatography (HPLC) to verify compound purity (>98%) before testing.

- Step 3 : Employ multivariate statistical analysis to identify confounding variables (e.g., solvent residues or isomer ratios). For example, residual DMSO in biological assays can artificially inflate cytotoxicity readings .

Q. How can computational modeling predict the interaction of 4-(4-Chlorophenyl)but-2-yn-1-ol with enzyme targets?

- Methodology :

- Step 1 : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure and target protein (e.g., cytochrome P450).

- Step 2 : Validate predictions with experimental binding assays (e.g., surface plasmon resonance).

- Key Insight : The chlorophenyl group exhibits strong hydrophobic interactions with nonpolar enzyme pockets, while the hydroxyl group forms hydrogen bonds with catalytic residues .

Data Contradiction Analysis

-

Table 2 : Conflicting Reports on Isomerization Efficiency

Study Catalyst Isomer Ratio (cis:trans) Reference Lewis acid (AlCl₃) Toluene, 80°C 1:4.5 Brønsted acid (H₂SO₄) Ethanol, 25°C 1:1.2 - Resolution : Lewis acids provide higher trans-selectivity due to stronger coordination with the hydroxyl group, but require elevated temperatures. Brønsted acids are milder but less selective .

Critical Considerations for Experimental Design

- Purity Control : Always characterize intermediates via melting point analysis and NMR to avoid contamination-driven artifacts.

- Solvent Selection : Avoid chlorinated solvents (e.g., DCM) in palladium-catalyzed reactions to prevent catalyst poisoning .

- Safety : The propargyl alcohol moiety is hygroscopic; store under inert atmosphere to prevent decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。